molecular formula C23H17N3O B15215201 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-20-3

2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B15215201
CAS No.: 62481-20-3
M. Wt: 351.4 g/mol
InChI Key: SKEUBTDTYJNYSS-UHFFFAOYSA-N
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Description

2-Phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the imidazoquinazoline family This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzophenone with p-tolyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazoquinazoline core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced imidazoquinazoline derivatives.

    Substitution: Formation of halogenated imidazoquinazoline derivatives.

Scientific Research Applications

2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 2-phenyl-1H-imidazo[4,5-b]pyridine
  • 2-phenyl-1H-imidazo[1,2-a]pyrimidine
  • 2-phenyl-1H-imidazo[1,2-b]pyrazole

Comparison:

    2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one: is unique due to its fused imidazoquinazoline structure, which imparts distinct chemical and biological properties.

    2-phenyl-1H-imidazo[4,5-b]pyridine: and have different ring fusion patterns, leading to variations in their reactivity and biological activity.

    2-phenyl-1H-imidazo[1,2-b]pyrazole:

Properties

CAS No.

62481-20-3

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-phenylimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C23H17N3O/c1-16-11-13-18(14-12-16)26-21(17-7-3-2-4-8-17)15-25-22(27)19-9-5-6-10-20(19)24-23(25)26/h2-15H,1H3

InChI Key

SKEUBTDTYJNYSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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